molecular formula C18H15NO B1600335 4-(Diphenylamino)phenol CAS No. 25069-86-7

4-(Diphenylamino)phenol

Cat. No.: B1600335
CAS No.: 25069-86-7
M. Wt: 261.3 g/mol
InChI Key: SZNBBGIZLQDSGC-UHFFFAOYSA-N
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Description

4-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the para position.

Mechanism of Action

Target of Action

It’s known that this compound is a part of a series of novel organic conjugated molecules . These molecules are characterized by their ability to exhibit reversible acidochromism in response to protonation and deprotonation .

Mode of Action

The mode of action of 4-(Diphenylamino)phenol involves its interaction with protons. The compound exhibits reversible acidochromism, meaning it changes color in response to protonation (the addition of a proton) and deprotonation (the removal of a proton) . This property suggests that the compound can act as a pH indicator, changing its optical properties based on the acidity or alkalinity of its environment.

Biochemical Pathways

For instance, they play a role in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body

Result of Action

The compound’s ability to exhibit reversible acidochromism suggests that it may have potential applications in sensing and imaging technologies, where changes in color can indicate changes in environmental conditions .

Action Environment

The action of this compound is influenced by environmental factors such as pH. Its ability to exhibit reversible acidochromism means that the compound’s optical properties, and therefore its action, can change based on the acidity or alkalinity of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)phenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(Phenylamino)phenol
  • 4-(Diphenylamino)benzaldehyde
  • 4-(Diphenylamino)phenyl substituted pyrazine

Comparison: 4-(Diphenylamino)phenol is unique due to its combination of a phenol group with a diphenylamino group, which imparts distinct electronic properties. Compared to 4-(Phenylamino)phenol, it has enhanced electron-donating ability, making it more suitable for applications in optoelectronics and chemosensors .

Properties

IUPAC Name

4-(N-phenylanilino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNBBGIZLQDSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467528
Record name Phenol, 4-(diphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25069-86-7
Record name Phenol, 4-(diphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-N,N-diphenylaniline (6.0 g, 21.8 mmol) in DCM (40 mL) was slowly added BBr3 (23 mL, 23 mmol) at about −78° C. The mixture was then stirred overnight under argon while it slowly warmed up to room temperature. To the resulting mixture, methanol (70 mL) was added slowly, then stirred for about 3 hours. The mixture was then poured into water and extracted with DCM (2×200 mL). The organic phases were then combined and washed with brine, dried over Na2SO4, loaded on silica gel, and purified by short plug using hexane/ethyl acetate (9:1 to 8:1). The desired fraction was concentrated and washed with hexanes to give a white solid (Compound 7) (4.59 g, in 81% yield).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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